molecular formula C9H15NO2 B145178 [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate CAS No. 130571-37-8

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate

Cat. No. B145178
M. Wt: 169.22 g/mol
InChI Key: HHXDJDWQQPSWHW-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, also known as (-)-Nicotine acetate, is a naturally occurring alkaloid found in tobacco plants. Nicotine is a highly addictive substance that is known to have both beneficial and harmful effects on human health. 2.1]octan-6-yl] acetate.

Mechanism Of Action

Nicotine acetate acts on the nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. It binds to these receptors and stimulates the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This leads to the activation of various signaling pathways in the brain and peripheral nervous system, which results in the physiological effects of nicotine.

Biochemical And Physiological Effects

Nicotine acetate has various biochemical and physiological effects on the body, including:
1. Increased heart rate and blood pressure: Nicotine acetate stimulates the release of adrenaline, which leads to an increase in heart rate and blood pressure.
2. Increased alertness and concentration: Nicotine acetate stimulates the release of dopamine, which leads to increased alertness and concentration.
3. Reduced appetite: Nicotine acetate suppresses appetite by stimulating the release of serotonin.
4. Addiction: Nicotine acetate is highly addictive due to its ability to stimulate the release of dopamine in the brain's reward center.

Advantages And Limitations For Lab Experiments

Nicotine acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. Availability: Nicotine acetate is readily available, making it easy to obtain for lab experiments.
2. Consistency: Nicotine acetate is a well-studied compound, and its effects on the body are well-documented, making it easy to reproduce experiments.
3. Versatility: Nicotine acetate can be used in various scientific research applications, including neuroscience, pharmacology, and toxicology.
Limitations:
1. Toxicity: Nicotine acetate is toxic and can be harmful to researchers if not handled properly.
2. Addiction potential: Nicotine acetate is highly addictive, and researchers must take precautions to prevent addiction.
3. Ethical concerns: Nicotine acetate is a highly addictive substance, and its use in lab experiments raises ethical concerns.

Future Directions

There are several future directions for the study of [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, including:
1. Development of new drugs: Nicotine acetate has been used as a model compound to develop new drugs that target the same receptors as nicotine.
2. Neurological disorders: Further research is needed to understand the role of nicotine acetate in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
3. Toxicology: Further research is needed to understand the toxicological effects of nicotine acetate on various organs and systems in the body.
4. Addiction: Further research is needed to understand the mechanisms of nicotine acetate addiction and develop new treatments for nicotine addiction.
Conclusion:
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid that has both beneficial and harmful effects on human health. It is a well-studied compound that has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. Further research is needed to understand the full extent of its physiological effects and develop new treatments for nicotine addiction.

Synthesis Methods

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate can be synthesized from the leaves of the tobacco plant or through chemical synthesis. The chemical synthesis involves the reaction of nicotine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate.

Scientific Research Applications

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid due to its unique chemical structure and physiological effects. It has been used in various scientific research applications, including:
1. Neuroscience: Nicotine acetate is known to stimulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This property has been used to study the role of these neurotransmitters in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Pharmacology: Nicotine acetate has been used as a model compound to study the pharmacological properties of other alkaloids and drugs. It has also been used to develop new drugs that target the same receptors as nicotine.
3. Toxicology: Nicotine acetate has been used to study the toxicological effects of nicotine on various organs and systems in the body.

properties

CAS RN

130571-37-8

Product Name

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3/t7-,8+,9-/m1/s1

InChI Key

HHXDJDWQQPSWHW-HRDYMLBCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2CCC[C@@H]1N2

SMILES

CC(=O)OC1CC2CCCC1N2

Canonical SMILES

CC(=O)OC1CC2CCCC1N2

Other CAS RN

130571-37-8

synonyms

6-acetoxynortropane
6-beta-acetoxy-nortropane

Origin of Product

United States

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